6-(4-iodophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Description
The compound “6-(4-iodophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione” is a derivative of azepine . Azepines are unsaturated heterocycles of seven atoms, with a nitrogen replacing a carbon at one position .
Synthesis Analysis
The synthesis of azepine structures often involves [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . An Ir-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives has been described . Using this unprecedented approach, synthetically useful dibenz[c,e]azepines containing both central and axial chiralities are obtained with excellent enantiocontrol .Molecular Structure Analysis
The molecular structure of azepine derivatives like “this compound” is characterized by a seven-membered ring with a nitrogen atom . The atoms are numbered starting with the nitrogen .Chemical Reactions Analysis
Azepine structures are synthesized through [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . The Ir-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives is another method used for the synthesis of dibenz[c,e]azepines .Physical and Chemical Properties Analysis
The physical and chemical properties of azepine derivatives like “this compound” can vary. For instance, the parent compound 6,7-dihydro-5H-dibenz[c,e]azepine has a density of 1.1±0.1 g/cm3, a boiling point of 361.1±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Future Directions
Azepine derivatives have great pharmacological and therapeutic implications . They are key structural fragments in a wide range of biologically active compounds of natural and synthetic origin and are finding various applications not only in medicine and pharmacology, but also in organic synthesis . Therefore, methods for the synthesis of azepine structures, like other fundamental heterocycles, are constantly being developed and improved .
Properties
IUPAC Name |
6-(4-iodophenyl)benzo[d][2]benzazepine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12INO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIRWTUTKGXNED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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